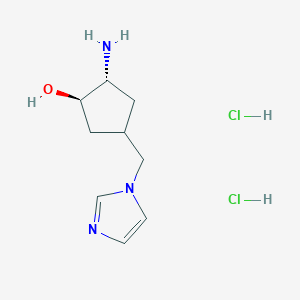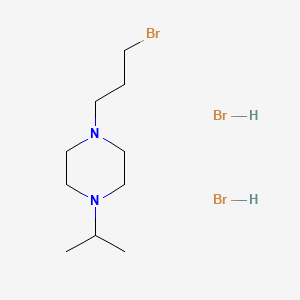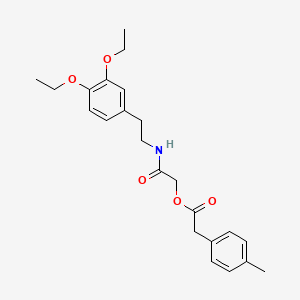![molecular formula C18H18N2O6 B2976892 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea CAS No. 1796007-74-3](/img/structure/B2976892.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C18H18N2O6 and its molecular weight is 358.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research has shown that derivatives similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea exhibit significant antioxidant activities. A study on the preparation, characterization, and antioxidant determination of coumarin substituted heterocyclic compounds revealed that these compounds display high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, compared to vitamin C as a standard antioxidant, which achieves 92% DPPH radical scavenging activity at the same concentration (Abd-Almonuim et al., 2020).
Synthesis and Reactivity
In the context of synthetic chemistry, the transformation of 2-(alkylcarbonyl)benzoic acids obtained by esterification of phthalic anhydride into urea derivatives via Curtius Rearrangement demonstrates the chemical reactivity and potential applications of similar urea compounds in the synthesis of new chemical entities. These transformations allow for the creation of a variety of compounds, including new alkyl derivatives, showcasing the versatility of urea derivatives in chemical synthesis (Khouili et al., 2021).
Antihyperglycemic Activity
Compounds structurally related to this compound, specifically [(ureidoethoxy)benzyl]-2,4-thiazolidinediones, have been synthesized and shown to possess antihyperglycemic potency comparable with known agents such as pioglitazone and troglitazone. This suggests potential therapeutic applications in enhancing insulin sensitivity and managing blood sugar levels in diabetes (Cantello et al., 1994).
Organocatalysis
Research into organocatalysis has identified 2-Hydroxy-5-sulfobenzoic acid as an efficient catalyst for the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones under solvent-free conditions. This demonstrates the role of related compounds in facilitating chemical reactions, contributing to advancements in green chemistry and the development of more sustainable chemical processes (Kiyani et al., 2015).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c21-13(11-1-3-14-16(7-11)24-6-5-23-14)9-19-18(22)20-12-2-4-15-17(8-12)26-10-25-15/h1-4,7-8,13,21H,5-6,9-10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHBLFLFPHCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2976811.png)


![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2976815.png)
![1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2976818.png)

![2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976820.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2976823.png)


![1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2976827.png)

![4-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2976831.png)